molecular formula C11H14N2O2 B2384857 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 6103-44-2

3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2384857
CAS No.: 6103-44-2
M. Wt: 206.245
InChI Key: YOPJCLZGSZCHAL-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic organic compound that features a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of pyrrolidine derivatives with appropriate amines and aldehydes. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by further functionalization. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and amino derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with similar structural features but different biological activities.

    3-amino-1-(4-methoxyphenyl)pyrrolidine: A closely related compound with variations in the amino and methoxy substituents.

    4-amino-1-(3-methoxyphenyl)-2-pyrrolidinone: Another analog with different substitution patterns.

Uniqueness

3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJCLZGSZCHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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